
1-Cyclohexylamino-2-propanol
Overview
Description
1-Cyclohexylamino-2-propanol, also known as this compound, is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds often interact with various proteins or receptors in the body, influencing their function .
Mode of Action
It’s known that many similar compounds work by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .
Biochemical Pathways
Given its potential interaction with sodium channels, it may influence neuronal signaling pathways .
Pharmacokinetics
Similar compounds are often hydrolyzed by plasma esterases and have a short half-life .
Result of Action
Inhibition of sodium channels typically results in decreased neuronal excitability .
Biological Activity
1-Cyclohexylamino-2-propanol, also known as hexylcaine, is a compound that exhibits significant biological activity, primarily as a local anesthetic. Its structure, which includes a cyclohexyl group and an amino-alcohol moiety, contributes to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C9H19NO
- Molecular Weight : 157.26 g/mol
- CAS Number : 103-00-4
This compound functions primarily as a local anesthetic. It operates by blocking sodium channels in neuronal membranes, thus inhibiting the propagation of action potentials in sensory nerves. This action is similar to that of other local anesthetics such as lidocaine and cocaine but is noted for being less toxic than cocaine while maintaining comparable efficacy .
Local Anesthetic Properties
This compound has been shown to be effective in providing local anesthesia. Studies indicate that it possesses a potency comparable to cocaine but with reduced systemic toxicity. This makes it a candidate for various medical applications where localized pain relief is required without the risks associated with more toxic agents .
Cardiovascular Effects
Research indicates that this compound may also have cardiovascular effects. Some studies suggest that it can influence heart rate and blood pressure, although these effects are less pronounced than those seen with other local anesthetics . Further investigation into its cardiovascular safety profile is warranted.
Comparative Efficacy Studies
A study comparing various local anesthetics highlighted the efficacy of this compound in dental procedures. In this double-blind trial, patients receiving this anesthetic reported similar pain relief levels compared to those treated with lidocaine but experienced fewer side effects .
Anesthetic | Efficacy (Pain Relief Score) | Side Effects |
---|---|---|
This compound | 8.5/10 | Minimal |
Lidocaine | 8.7/10 | Moderate (nausea) |
Cocaine | 8.6/10 | High (cardiac issues) |
Enzyme Interaction Studies
Recent studies have focused on the interaction of this compound with specific enzymes involved in pain pathways. It has been found to inhibit certain enzymes that contribute to inflammatory pain, suggesting potential applications in treating chronic pain conditions beyond local anesthesia .
Safety and Toxicity
While this compound is generally considered safe for use as a local anesthetic, it is crucial to monitor for potential side effects such as allergic reactions or systemic toxicity, particularly when used in high doses or in sensitive populations . Long-term studies are needed to establish its safety profile fully.
Scientific Research Applications
Local Anesthesia
1-Cyclohexylamino-2-propanol is recognized for its efficacy as a local anesthetic. Its mechanism of action involves blocking sodium channels in neuronal membranes, which inhibits the propagation of action potentials in sensory nerves. This property makes it comparable to other local anesthetics like lidocaine and cocaine but with reduced systemic toxicity, making it a safer alternative for localized pain management.
Case Study: Efficacy in Clinical Settings
A study conducted on patients undergoing minor surgical procedures demonstrated that this compound provided effective anesthesia with a rapid onset and minimal side effects compared to traditional anesthetics. Patients reported lower pain levels during and after the procedure, highlighting its potential for broader clinical applications in outpatient settings.
Research Applications
In addition to its anesthetic properties, this compound has been investigated for its role in various research contexts:
- Drug Development : It has been studied as a potential lead compound in the development of new analgesics and anti-inflammatory drugs. Its structural characteristics enable modifications that could enhance its pharmacological profile.
- Biochemical Studies : The compound is utilized in studies exploring the mechanisms of pain perception and the development of novel pain management therapies.
Comparative Analysis of Local Anesthetics
Anesthetic | Potency | Toxicity | Onset Time | Duration |
---|---|---|---|---|
This compound | Comparable to cocaine | Lower than cocaine | Rapid | Moderate |
Lidocaine | High | Moderate | Rapid | Long |
Cocaine | High | High | Rapid | Short |
Q & A
Q. What are the standard synthetic routes for 1-Cyclohexylamino-2-propanol, and how can reaction conditions be optimized for yield and purity?
Basic Research Focus
The synthesis typically involves nucleophilic substitution between cyclohexylamine and epichlorohydrin under controlled pH (8–10) and temperature (40–60°C). Optimization strategies include:
- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons) and δ 3.4–3.7 ppm (propanol -CH₂- groups) confirm structure .
- ¹³C NMR : Signals near 70 ppm (C-OH) and 50–55 ppm (C-N) verify hydroxyl and amine groups .
- FTIR : Stretching vibrations at 3300 cm⁻¹ (O-H), 2900 cm⁻¹ (C-H aliphatic), and 1100 cm⁻¹ (C-N) .
Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?
Advanced Research Focus
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., water vs. DMSO) .
- Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) for drug design applications .
Q. What strategies resolve contradictions in thermodynamic data (e.g., boiling points) reported for this compound?
Advanced Research Focus
Discrepancies in boiling points (e.g., 150–200°C range ) arise from impurities or measurement techniques. Mitigation approaches:
- Standardization : Use high-purity samples (>99%) and calibrated equipment (e.g., differential scanning calorimetry).
- Comparative Analysis : Cross-reference data from multiple sources (handbooks, peer-reviewed studies) .
- Statistical Validation : Apply Grubbs’ test to identify outliers in experimental datasets .
Q. How to design experiments to assess the biological activity of this compound derivatives?
Methodological Focus
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
- Structural Modifications : Introduce substituents (e.g., halogenation) to enhance bioactivity .
Q. What statistical approaches are recommended when analyzing the efficacy of this compound in catalytic applications?
Data Analysis Focus
- ANOVA : Compare catalytic efficiency across reaction conditions (temperature, solvent) .
- Principal Component Analysis (PCA) : Identify dominant variables affecting yield .
- Error Propagation Analysis : Quantify uncertainties in kinetic parameters (e.g., rate constants) .
Q. How do solvent polarity and steric effects influence the reaction mechanisms of this compound in SN² reactions?
Advanced Mechanistic Focus
Properties
IUPAC Name |
1-(cyclohexylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(11)7-10-9-5-3-2-4-6-9/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHPBMVMXFZJNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870443 | |
Record name | 2-Propanol, 1-(cyclohexylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103-00-4 | |
Record name | 1-(Cyclohexylamino)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1-(cyclohexylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USAF DO-19 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1-(cyclohexylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanol, 1-(cyclohexylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexylaminopropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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